Cas no 1131615-07-0 (3-Bromo-4-isobutylbenzoic acid)

3-Bromo-4-isobutylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-isobutylbenzoic acid
- 3-bromo-4-(2-methylpropyl)benzoic acid
- DB-060466
- 1131615-07-0
- A802949
- 3-Bromo-4-isobutylbenzoicacid
- AKOS015841734
- DTXSID20660786
-
- MDL: MFCD11110867
- Inchi: InChI=1S/C11H13BrO2/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14)
- InChI Key: MQBZECJSZOHFRP-UHFFFAOYSA-N
- SMILES: CC(C)CC1=C(C=C(C=C1)C(=O)O)Br
Computed Properties
- Exact Mass: 256.00989g/mol
- Monoisotopic Mass: 256.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 3.7
3-Bromo-4-isobutylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K19905-5g |
3-bromo-4-isobutylbenzoic acid |
1131615-07-0 | 95% | 5g |
$1995 | 2023-09-02 | |
Alichem | A019097603-1g |
3-Bromo-4-isobutylbenzoic acid |
1131615-07-0 | 95% | 1g |
$400.00 | 2023-09-04 | |
Ambeed | A890159-1g |
3-Bromo-4-isobutylbenzoic acid |
1131615-07-0 | 95+% | 1g |
$180.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757768-1g |
3-Bromo-4-isobutylbenzoic acid |
1131615-07-0 | 98% | 1g |
¥1890.00 | 2024-08-09 | |
Crysdot LLC | CD12179250-5g |
3-Bromo-4-isobutylbenzoic acid |
1131615-07-0 | 95+% | 5g |
$662 | 2024-07-23 |
3-Bromo-4-isobutylbenzoic acid Related Literature
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on 3-Bromo-4-isobutylbenzoic acid
Introduction to 3-Bromo-4-isobutylbenzoic acid (CAS No. 1131615-07-0)
3-Bromo-4-isobutylbenzoic acid, with the chemical formula C11H13BrO2, is a significant compound in the realm of pharmaceutical and chemical research. This compound, identified by its unique CAS number 1131615-07-0, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The presence of both bromine and isobutyl substituents on the benzoic acid backbone imparts distinct reactivity and functional properties, making it a valuable intermediate in the development of novel molecules.
The structural motif of 3-Bromo-4-isobutylbenzoic acid consists of a benzene ring substituted at the 3-position with a bromine atom and at the 4-position with an isobutyl group. This arrangement creates a balance between electronic and steric effects, which can be exploited in various chemical transformations. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex aromatic systems.
In recent years, 3-Bromo-4-isobutylbenzoic acid has found utility in the synthesis of biologically active compounds. Its incorporation into drug-like molecules has been explored for potential applications in inflammation modulation, pain management, and even oncology. The benzoic acid core is a common pharmacophore in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The additional substituents enhance the compound's solubility and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of 3-Bromo-4-isobutylbenzoic acid is its role as a building block in medicinal chemistry. Researchers have leveraged its structure to develop derivatives with enhanced binding affinity to specific receptors or enzymes. For instance, modifications at the 3-bromo position have been shown to influence receptor selectivity, while the isobutyl group can contribute to improved pharmacokinetic profiles. These findings underscore the compound's importance in the quest for novel therapeutic agents.
The synthesis of 3-Bromo-4-isobutylbenzoic acid typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of 4-isobutylnaphthalene followed by oxidation, or direct bromination of 3-isobutylnitrobenzene. These methods highlight the compound's accessibility while maintaining high yields and purity, which are essential for downstream applications.
Recent advancements in computational chemistry have further illuminated the potential of 3-Bromo-4-isobutylbenzoic acid. Molecular modeling studies suggest that this compound can serve as a scaffold for designing molecules with optimized pharmacological properties. By integrating machine learning algorithms with traditional experimental approaches, researchers can predictively screen derivatives for improved efficacy and reduced toxicity. This interdisciplinary approach underscores the growing synergy between computational methods and experimental synthesis.
In addition to its pharmaceutical applications, 3-Bromo-4-isobutylbenzoic acid has been explored in materials science. Its aromatic structure and functional groups make it a candidate for developing organic electronic materials, such as liquid crystals or conductive polymers. The ability to fine-tune electronic properties through structural modifications offers exciting possibilities for next-generation technologies.
The regulatory landscape surrounding 3-Bromo-4-isobutylbenzoic acid is also noteworthy. As a key intermediate in pharmaceutical synthesis, it falls under stringent quality control measures to ensure consistency and safety. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee that the compound meets the required specifications for industrial use. This adherence not only ensures product reliability but also supports compliance with international regulatory standards.
The environmental impact of producing and handling 3-Bromo-4-isobutylbenzoic acid is another critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being investigated as alternatives to traditional methods, aligning with global initiatives to promote sustainable chemistry.
In conclusion, 3-Bromo-4-isobutylbenzoic acid (CAS No. 1131615-07-0) represents a fascinating intersection of synthetic chemistry and drug discovery. Its unique structural features make it a valuable tool for developing novel therapeutics and advanced materials. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of scientific innovation.
1131615-07-0 (3-Bromo-4-isobutylbenzoic acid) Related Products
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 857369-11-0(2-Oxoethanethioamide)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
